N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine
CAS No.: 2309572-16-3
Cat. No.: VC11821129
Molecular Formula: C14H13BrN4O
Molecular Weight: 333.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309572-16-3 |
|---|---|
| Molecular Formula | C14H13BrN4O |
| Molecular Weight | 333.18 g/mol |
| IUPAC Name | (3-bromophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C14H13BrN4O/c15-11-3-1-2-10(6-11)14(20)19-8-12(9-19)18-13-7-16-4-5-17-13/h1-7,12H,8-9H2,(H,17,18) |
| Standard InChI Key | PTSXQYQSONMTLR-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3 |
| Canonical SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3 |
Introduction
The compound N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(4-methanesulfonylphenyl)propanamide is a synthetic organic molecule with potential applications in pharmaceutical research. Structurally, it integrates a tetrahydronaphthalene core with functional groups that suggest biological activity. This article explores its chemical properties, synthesis, and potential applications based on available data.
Synthesis Pathway
The synthesis of compounds containing a tetrahydronaphthalene core often involves multi-step organic reactions including:
-
Formation of the Tetrahydronaphthalene Backbone
-
Starting from naphthalenes or related precursors, reduction reactions (e.g., hydrogenation) are employed to introduce tetrahydro functionality.
-
-
Functional Group Modifications
-
Hydroxylation and methoxylation are introduced using reagents such as methanol and oxidizing agents.
-
-
Amide Bond Formation
-
The amide group is typically formed via reaction of carboxylic acid derivatives with amines in the presence of coupling agents like EDCI or DCC.
-
-
Attachment of Methanesulfonylphenyl Group
-
Sulfonation reactions are used to attach the methanesulfonyl group to an aromatic ring.
-
Pharmacological Activity
Compounds containing sulfonamide or tetrahydronaphthalene derivatives have been widely studied for their pharmacological properties:
-
Anti-inflammatory Agents: The sulfonamide group is known for its role in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Potential: Structural analogs have shown activity against tumor cells by inhibiting key signaling pathways .
-
Neurological Applications: Tetrahydronaphthalene derivatives are explored for their effects on dopamine receptors and other neurological targets .
Drug Design
The combination of hydrophilic (e.g., hydroxy) and hydrophobic (e.g., methoxy) groups in this compound makes it a candidate for drug delivery systems where solubility and bioavailability are critical.
Related Compounds
Several structurally related compounds have been synthesized and studied:
-
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A precursor compound with similar functional groups .
-
Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate: Another derivative with potential for pharmaceutical applications .
These compounds share the tetrahydronaphthalene core but differ in functional group placement and substitution patterns.
Limitations and Research Gaps
Despite its promising structure:
-
Limited experimental data on pharmacokinetics and toxicity exist.
-
Further studies are needed to evaluate its efficacy in vivo.
-
Synthesis optimization is required for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume